methyl 2-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate
Description
Methyl 2-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is a heterocyclic compound featuring a dihydropyridazine core substituted with a 4-fluorophenyl group, a methoxy group, and an oxo moiety. The structure integrates a benzoate ester linked via an amide bond to the dihydropyridazine ring.
Properties
IUPAC Name |
methyl 2-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c1-28-16-11-17(25)24(13-9-7-12(21)8-10-13)23-18(16)19(26)22-15-6-4-3-5-14(15)20(27)29-2/h3-11H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQZEPDKYDQBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2C(=O)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-nitrobenzoic acid with methanol in the presence of concentrated sulfuric acid to form methyl 4-fluoro-3-nitrobenzoate . This intermediate can then undergo further reactions to introduce the pyridazine ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The dihydropyridazine core distinguishes this compound from related quinoline and triazine derivatives. For example:
- Quinoline analogs (e.g., C1–C7 in ): These feature a quinoline ring instead of dihydropyridazine, linked to a benzoate ester via a piperazine-carbonyl bridge. The quinoline system’s extended aromaticity may enhance π-π stacking interactions in biological targets compared to the partially saturated dihydropyridazine .
- Triazine-based pesticides (e.g., metsulfuron methyl ester, ): These utilize a 1,3,5-triazine core, which confers different electronic properties and metabolic stability. The triazine ring is often functionalized with sulfonylurea groups for herbicidal activity, contrasting with the amide-linked dihydropyridazine in the target compound .
Substituent Effects
- 4-Fluorophenyl Group: Present in the target compound and analogs like C4 (Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate, ). Fluorination typically enhances lipophilicity and bioavailability while modulating electronic effects. In C4, the 4-fluorophenyl group is attached to a quinoline, whereas in the target compound, it is directly on the dihydropyridazine .
- Methoxy Group: The methoxy substituent in the target compound may improve solubility compared to halogenated or hydrophobic groups (e.g., bromo, chloro in C2–C3, ).
- Benzoate Ester : A common feature in agrochemicals (e.g., FUB-AMB, ) and pharmaceuticals. The ester group in the target compound likely serves as a prodrug moiety, enhancing membrane permeability before hydrolysis to the active carboxylic acid .
Table 1: Structural Comparison of Key Compounds
Biological Activity
Chemical Structure and Properties
The chemical structure of methyl 2-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 345.35 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against different bacterial strains:
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 | Bactericidal |
| Escherichia coli | 31.25 | Bacteriostatic |
| Pseudomonas aeruginosa | 62.5 | Bacteriostatic |
| Candida albicans | 50 | Antifungal |
The compound exhibited significant bactericidal effects against Staphylococcus aureus with an MIC of 15.625 μg/mL, indicating its potential as a therapeutic agent against resistant strains like MRSA .
The mechanism by which this compound exerts its antimicrobial effects appears to involve:
- Inhibition of Protein Synthesis : The compound disrupts the synthesis of essential proteins required for bacterial survival.
- Disruption of Cell Membrane Integrity : It alters the permeability of the bacterial cell membrane, leading to cell lysis.
- Biofilm Formation Inhibition : It has been shown to inhibit biofilm formation in Candida albicans, suggesting a quorum sensing-mediated mechanism .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Breast Cancer Cell Lines
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound showed:
- IC values around 20 μM for MCF-7 cells.
- Induction of G0/G1 phase cell cycle arrest.
- Upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-xL.
These findings suggest that the compound may serve as a promising lead for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
